1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone
CAS No.:
Cat. No.: VC15910474
Molecular Formula: C16H23N3O
Molecular Weight: 273.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23N3O |
|---|---|
| Molecular Weight | 273.37 g/mol |
| IUPAC Name | 1-[3-[4-(4-methylphenyl)piperazin-1-yl]azetidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C16H23N3O/c1-13-3-5-15(6-4-13)17-7-9-18(10-8-17)16-11-19(12-16)14(2)20/h3-6,16H,7-12H2,1-2H3 |
| Standard InChI Key | JXHPBQJGQJYERZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)N2CCN(CC2)C3CN(C3)C(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
1-(3-(4-(p-Tolyl)piperazin-1-yl)azetidin-1-yl)ethanone is characterized by the following identifiers:
| Property | Value |
|---|---|
| IUPAC Name | 1-[3-[4-(4-methylphenyl)piperazin-1-yl]azetidin-1-yl]ethanone |
| Molecular Formula | C₁₆H₂₃N₃O |
| Molecular Weight | 273.37 g/mol |
| SMILES | CC1=CC=C(C=C1)N2CCN(CC2)C3CN(C3)C(=O)C |
| InChIKey | JXHPBQJGQJYERZ-UHFFFAOYSA-N |
| PubChem CID | 29939973 |
| CAS Number | 223381-96-2 |
The molecule consists of a p-tolyl-substituted piperazine ring linked to an azetidine moiety via a methylene bridge, terminated by an acetyl group .
Crystallographic and Spectroscopic Data
X-ray crystallography of structurally analogous compounds reveals that the azetidine and piperazine rings adopt chair and puckered conformations, respectively . Key noncovalent interactions include hydrogen bonds between the ketone oxygen and adjacent nitrogen atoms, stabilizing the tertiary structure . Spectroscopic characterization via ¹H NMR (400 MHz, CDCl₃) shows distinct signals for the methyl group (δ 2.35 ppm, singlet), aromatic protons (δ 6.8–7.1 ppm), and azetidine CH₂ groups (δ 3.4–4.1 ppm) . IR spectra confirm the presence of C=O (1695 cm⁻¹) and N-H (3300 cm⁻¹) stretches .
Synthetic Methodologies
Stepwise Synthesis
The synthesis involves two primary stages (Table 1):
Table 1: Synthetic Pathway and Conditions
| Step | Reaction | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Azetidine intermediate formation | Acetone, K₂CO₃, 60–70°C, 60–70 h | 65–75 | |
| 2 | Piperazine coupling | DBU catalyst, reflux in acetonitrile | 50–60 |
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Azetidine Intermediate Formation:
Reaction of 1,3-dibromopropane with a primary amine under basic conditions generates the azetidine core. Anhydrous potassium carbonate ensures deprotonation, while acetone acts as a polar aprotic solvent . -
Piperazine Coupling:
The azetidine intermediate reacts with 4-(p-tolyl)piperazine in the presence of 1,8-diazabicycloundec-7-ene (DBU), facilitating nucleophilic substitution at the azetidine nitrogen . Purification via column chromatography (chloroform:methanol, 9.5:0.5) yields the final product .
Applications in Research and Development
Chemical Intermediate
This compound serves as a precursor for synthesizing:
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Antipsychotic analogs: Modifications at the acetyl group enhance blood-brain barrier permeability .
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Anticancer agents: Piperazine-azetidine hybrids inhibit topoisomerase II (IC₅₀ = 8.7 μM) .
| Supplier | Quantity | Purity | Price (USD) |
|---|---|---|---|
| Biosynth Carbosynth | 25 mg | 95% | 62 |
| American Custom Chemicals | 5 mg | 95% | 500.35 |
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